molecular formula C18H23ClN2O3 B12756643 1H-Imidazole-1-ethanol, alpha-(((5a,6,7,8,9,9a-hexahydro-2-dibenzofuranyl)oxy)methyl)-, monohydrochloride CAS No. 119952-85-1

1H-Imidazole-1-ethanol, alpha-(((5a,6,7,8,9,9a-hexahydro-2-dibenzofuranyl)oxy)methyl)-, monohydrochloride

Cat. No.: B12756643
CAS No.: 119952-85-1
M. Wt: 350.8 g/mol
InChI Key: RKQOYLWYSQUFLS-UHFFFAOYSA-N
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Description

1H-Imidazole-1-ethanol, alpha-(((5a,6,7,8,9,9a-hexahydro-2-dibenzofuranyl)oxy)methyl)-, monohydrochloride is a chemical compound with the molecular formula C18-H22-N2-O3.Cl-H and a molecular weight of 350.88 . This compound is known for its unique structure, which includes an imidazole ring and a dibenzofuran moiety. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

The synthesis of 1H-Imidazole-1-ethanol, alpha-(((5a,6,7,8,9,9a-hexahydro-2-dibenzofuranyl)oxy)methyl)-, monohydrochloride involves several steps. The synthetic route typically starts with the preparation of the imidazole ring, followed by the introduction of the ethanol group. The dibenzofuran moiety is then attached through an ether linkage. The final step involves the formation of the monohydrochloride salt .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1H-Imidazole-1-ethanol, alpha-(((5a,6,7,8,9,9a-hexahydro-2-dibenzofuranyl)oxy)methyl)-, monohydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding imidazole derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can convert the imidazole ring to its corresponding reduced forms. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups on the imidazole ring or the dibenzofuran moiety are replaced with other groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction may produce imidazoline derivatives.

Scientific Research Applications

1H-Imidazole-1-ethanol, alpha-(((5a,6,7,8,9,9a-hexahydro-2-dibenzofuranyl)oxy)methyl)-, monohydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases. Its ability to interact with biological targets makes it a candidate for drug development.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1H-Imidazole-1-ethanol, alpha-(((5a,6,7,8,9,9a-hexahydro-2-dibenzofuranyl)oxy)methyl)-, monohydrochloride involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The dibenzofuran moiety may also contribute to its biological effects by interacting with cellular membranes and proteins .

Comparison with Similar Compounds

1H-Imidazole-1-ethanol, alpha-(((5a,6,7,8,9,9a-hexahydro-2-dibenzofuranyl)oxy)methyl)-, monohydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the imidazole ring and the dibenzofuran moiety, which imparts distinct chemical and biological properties.

Properties

CAS No.

119952-85-1

Molecular Formula

C18H23ClN2O3

Molecular Weight

350.8 g/mol

IUPAC Name

1-(5a,6,7,8,9,9a-hexahydrodibenzofuran-2-yloxy)-3-imidazol-1-ylpropan-2-ol;hydrochloride

InChI

InChI=1S/C18H22N2O3.ClH/c21-13(10-20-8-7-19-12-20)11-22-14-5-6-18-16(9-14)15-3-1-2-4-17(15)23-18;/h5-9,12-13,15,17,21H,1-4,10-11H2;1H

InChI Key

RKQOYLWYSQUFLS-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)C3=C(O2)C=CC(=C3)OCC(CN4C=CN=C4)O.Cl

Origin of Product

United States

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